molecular formula C13H11N3O3S B5914192 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol

2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol

Cat. No. B5914192
M. Wt: 289.31 g/mol
InChI Key: XTEYHQOCUFPHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol, also known as MPTP, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of protein kinases, which play a crucial role in cellular signaling pathways. The unique structure of MPTP makes it an attractive target for drug development, and it has been studied extensively for its potential therapeutic applications.

Mechanism of Action

2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol exerts its effects by inhibiting the activity of specific protein kinases, including Src, Abl, and JAK2. These kinases play important roles in cellular signaling pathways that are involved in cell growth, survival, and differentiation. By inhibiting these kinases, 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol can disrupt these pathways and induce cell death in cancer cells. In Alzheimer's disease, 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has been shown to reduce the accumulation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid. In Parkinson's disease, 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol induces the selective destruction of dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of the disease.
Biochemical and physiological effects:
2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of beta-amyloid plaques in Alzheimer's disease, and the selective destruction of dopaminergic neurons in Parkinson's disease. 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has several advantages for use in laboratory experiments, including its potency as a protein kinase inhibitor and its unique structure, which makes it an attractive target for drug development. However, there are also several limitations to the use of 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol in laboratory experiments, including its toxicity and the potential for off-target effects. Careful dosing and monitoring are required to ensure that the effects of 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol are specific and reproducible.

Future Directions

There are several future directions for research on 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol, including the development of more potent and selective protein kinase inhibitors based on its structure, the identification of new therapeutic applications for 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol, and the optimization of dosing and delivery strategies to minimize toxicity and maximize efficacy. Additionally, further studies are needed to elucidate the mechanisms of action of 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol in various disease states and to identify potential biomarkers for monitoring treatment response.

Synthesis Methods

The synthesis of 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol involves several steps, including the reaction of 4-methoxyaniline with thionyl chloride to form the corresponding chloroaniline. This intermediate is then reacted with 2-amino-3-cyano-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine to yield 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol. The synthesis of 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has been shown to inhibit the growth of cancer cells by targeting specific protein kinases that are involved in cell proliferation and survival. In Alzheimer's disease, 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has been used to induce a model of the disease in animals for research purposes.

properties

IUPAC Name

7-hydroxy-2-(4-methoxyanilino)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-19-8-4-2-7(3-5-8)14-13-16-12-11(20-13)9(17)6-10(18)15-12/h2-6H,1H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEYHQOCUFPHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(S2)C(=CC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823825
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol

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